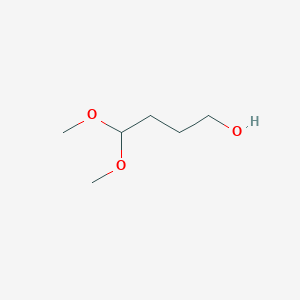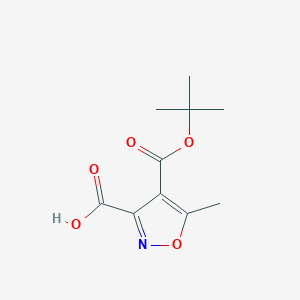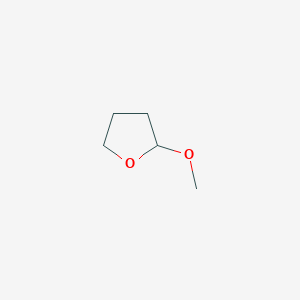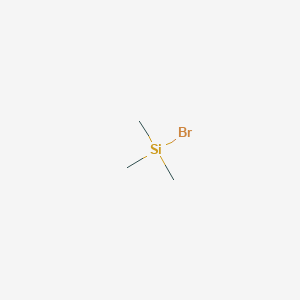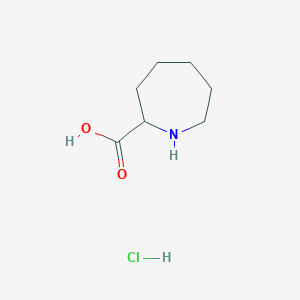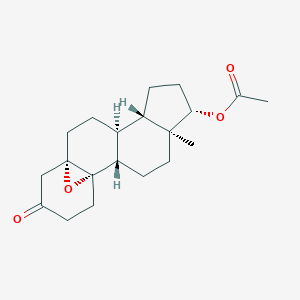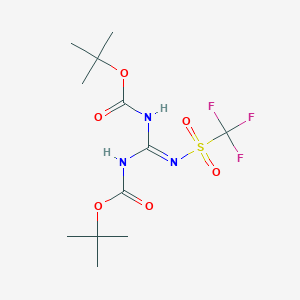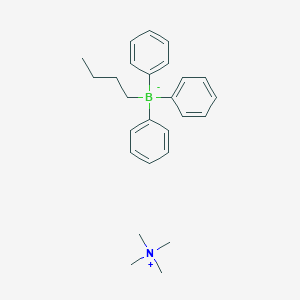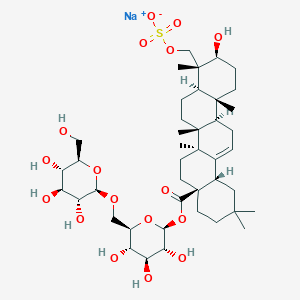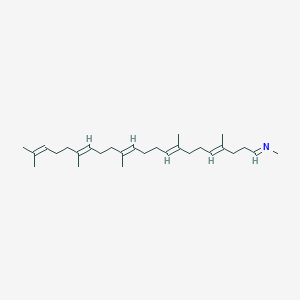
Squalene N-methylimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Squalene N-methylimine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized from squalene, a natural organic compound found in shark liver oil, which makes it a sustainable and eco-friendly option for chemical synthesis.
Applications De Recherche Scientifique
Squalene N-methylimine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could make it a potential treatment for various diseases such as cancer, Alzheimer's, and Parkinson's.
Mécanisme D'action
The mechanism of action of squalene N-methylimine is not fully understood, but it is believed to work by inhibiting the production of reactive oxygen species (ROS) and suppressing the activity of pro-inflammatory cytokines. This leads to a reduction in oxidative stress and inflammation, which can have a positive effect on various physiological processes.
Effets Biochimiques Et Physiologiques
Squalene N-methylimine has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to reduce oxidative stress. It has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which can help to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of squalene N-methylimine is that it is synthesized from a natural compound, making it a sustainable and eco-friendly option for chemical synthesis. Additionally, it has been found to be relatively non-toxic and safe for use in lab experiments. However, one limitation of squalene N-methylimine is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on squalene N-methylimine. One area of interest is its potential as a treatment for various diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a new antibiotic. Finally, more research is needed to optimize its synthesis method and to improve its solubility for use in lab experiments.
Conclusion
Squalene N-methylimine is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy and cost-effective, and it has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are many future directions for research on this compound, making it an exciting area of study for scientists and researchers.
Méthodes De Synthèse
Squalene N-methylimine is synthesized from squalene through a simple chemical reaction. Squalene is first oxidized to squalene epoxide, which is then reacted with methylamine to produce squalene N-methylimine. This synthesis method is relatively easy and cost-effective, making it a viable option for large-scale production.
Propriétés
Numéro CAS |
123453-64-5 |
|---|---|
Nom du produit |
Squalene N-methylimine |
Formule moléculaire |
C28H47N |
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
(4E,8E,12E,16E)-N,4,8,13,17,21-hexamethyldocosa-4,8,12,16,20-pentaen-1-imine |
InChI |
InChI=1S/C28H47N/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29-7/h14-16,20-21,23H,8-13,17-19,22H2,1-7H3/b25-15+,26-16+,27-20+,28-21+,29-23? |
Clé InChI |
VCGJAAAECOMPHW-FUDGTJQZSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=NC)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C |
Synonymes |
squalene N-methylimine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
